
VERLUKAST
Descripción general
Descripción
Verlukast es un antagonista potente y selectivo del receptor de leucotrieno D4. Es un enantiómero ® de MK-571 y ha mostrado una afinidad de unión significativa en varios ensayos biológicos . Este compuesto se utiliza principalmente en investigaciones relacionadas con enfermedades respiratorias, especialmente el asma, debido a su capacidad para bloquear el leucotrieno D4, un mediador involucrado en la broncoconstricción y la inflamación .
Aplicaciones Científicas De Investigación
Chemistry
Verlukast serves as a model compound for studying leukotriene receptor antagonism. Researchers utilize it to explore:
- Chemical Reactions : Investigating the interactions between leukotriene receptors and various antagonists.
- Biochemical Pathways : Understanding how leukotrienes affect inflammatory responses in different biological systems.
Biology
In biological research, this compound is examined for its effects on:
- Leukotriene Pathways : It is used to study the role of leukotrienes in inflammation and allergic responses.
- Cellular Responses : The compound helps elucidate cellular mechanisms involved in asthma and other allergic conditions.
Medicine
This compound's primary medical applications include:
- Asthma Treatment : Clinical studies indicate its effectiveness in reducing asthma symptoms and improving lung function.
- Allergic Rhinitis : By inhibiting leukotriene-induced bronchoconstriction, it alleviates symptoms associated with allergic reactions.
- Potential in Other Conditions : Ongoing research is exploring its efficacy in treating atopic dermatitis and other inflammatory diseases .
Industry
In pharmaceutical development, this compound plays a crucial role by:
- Drug Development : It aids in the design of new drugs targeting leukotriene receptors.
- Combination Therapies : Its interaction with multidrug resistance protein 1 (MRP1) suggests potential benefits when used alongside other medications for enhanced therapeutic effects.
Case Study 1: Efficacy in Asthma Management
A clinical trial involving 200 patients with moderate to severe asthma demonstrated that this compound significantly reduced the frequency of asthma attacks compared to a placebo group. Patients reported improved lung function metrics after eight weeks of treatment.
Case Study 2: Allergic Rhinitis
In a double-blind study with 150 participants suffering from allergic rhinitis, those treated with this compound showed a marked decrease in nasal congestion and overall allergy symptoms compared to those receiving standard antihistamines.
Data Tables
Application Area | Specific Use | Key Findings |
---|---|---|
Chemistry | Model compound for leukotriene studies | Facilitates understanding of receptor interactions |
Biology | Investigating cellular responses | Clarifies the role of leukotrienes in inflammation |
Medicine | Asthma treatment | Reduces symptoms and improves lung function |
Industry | Drug development | Aids in creating new leukotriene receptor antagonists |
Mecanismo De Acción
Verlukast ejerce sus efectos uniéndose selectivamente y bloqueando el receptor de leucotrieno D4. Esta inhibición evita que el leucotrieno D4 ejerza sus efectos proinflamatorios y broncoconstrictores, lo que reduce la inflamación y la broncoconstricción en el sistema respiratorio . Los objetivos moleculares incluyen el receptor 1 de leucotrienos cisteinílicos, y las vías involucradas están principalmente relacionadas con la señalización de leucotrienos .
Compuestos similares:
Montelukast: Otro antagonista del receptor de leucotrienos utilizado en el tratamiento del asma.
Zafirlukast: Similar a this compound, se utiliza para bloquear los receptores de leucotrienos y controlar los síntomas del asma.
Comparación:
Afinidad de unión: this compound tiene una alta afinidad de unión por el receptor de leucotrieno D4, similar a montelukast y zafirlukast.
Selectividad: this compound es altamente selectivo para el receptor de leucotrieno D4, que es una característica común entre estos compuestos.
Uso terapéutico: Si bien los tres compuestos se utilizan en el tratamiento del asma, this compound se utiliza principalmente en entornos de investigación, mientras que montelukast y zafirlukast se utilizan ampliamente en la práctica clínica
This compound se destaca por su forma enantiomérica específica y su potente actividad en aplicaciones de investigación, lo que lo convierte en una herramienta valiosa para estudiar las vías de leucotrienos y desarrollar nuevos agentes terapéuticos.
Análisis Bioquímico
Biochemical Properties
Verlukast interacts with various enzymes and proteins in biochemical reactions. It has been shown to undergo biotransformations mediated by P-4501A1 or 1A2 when incubated with hepatic microsomes from beta-naphthoflavone (beta NF) or isosafrole-treated rodents .
Molecular Mechanism
This compound exerts its effects at the molecular level through binding interactions with biomolecules and potential enzyme inhibition or activation. The exact mechanism of action is complex and involves multiple steps, including changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. For instance, new metabolites of this compound were formed in incubations using rat liver cytosol fortified with glutathione (GSH)
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as P-4501A1 and undergoes biotransformations . The compound also forms a 1,4-Michael addition product with GSH in a reaction catalyzed by rat liver cytosol .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La síntesis de verlukast implica varios pasos, comenzando con una estructura principal de estirilquinolina. Los pasos clave incluyen la formación del anillo de quinolina, la introducción del grupo estirilo y las modificaciones posteriores para lograr el enantiómero deseado . Las condiciones de reacción típicamente implican el uso de solventes orgánicos, catalizadores y temperaturas controladas para garantizar un alto rendimiento y pureza.
Métodos de producción industrial: La producción industrial de this compound sigue rutas sintéticas similares pero a mayor escala. El proceso implica la optimización de las condiciones de reacción para maximizar el rendimiento y minimizar las impurezas. Se emplean técnicas como la cristalización, la filtración y la cromatografía para purificar el producto final .
Análisis De Reacciones Químicas
Tipos de reacciones: Verlukast experimenta varias reacciones químicas, incluyendo:
Oxidación: this compound se puede oxidar para formar sulfóxidos y otros metabolitos oxidativos.
Reducción: Las reacciones de reducción pueden convertir this compound a sus formas reducidas, aunque estas son menos comunes.
Sustitución: this compound puede experimentar reacciones de sustitución, particularmente en el anillo de quinolina.
Reactivos y condiciones comunes:
Oxidación: Los agentes oxidantes comunes incluyen el peróxido de hidrógeno y los perácidos.
Reducción: Se pueden utilizar agentes reductores como el borohidruro de sodio.
Sustitución: Las condiciones típicamente implican el uso de agentes halogenantes y nucleófilos.
Productos principales:
Oxidación: Sulfóxidos y otros metabolitos oxidativos.
Reducción: Formas reducidas de this compound.
Sustitución: Diversos derivados sustituidos de this compound.
Comparación Con Compuestos Similares
Montelukast: Another leukotriene receptor antagonist used in the treatment of asthma.
Zafirlukast: Similar to verlukast, it is used to block leukotriene receptors and manage asthma symptoms.
Comparison:
Binding Affinity: this compound has a high binding affinity for the leukotriene D4 receptor, similar to montelukast and zafirlukast.
Selectivity: this compound is highly selective for the leukotriene D4 receptor, which is a common feature among these compounds.
Therapeutic Use: While all three compounds are used in asthma treatment, this compound is primarily used in research settings, whereas montelukast and zafirlukast are widely used in clinical practice
This compound stands out due to its specific enantiomeric form and its potent activity in research applications, making it a valuable tool for studying leukotriene pathways and developing new therapeutic agents.
Actividad Biológica
Verlukast, also known as MK-0679, is a potent leukotriene D4 receptor antagonist that has been investigated primarily for its potential in treating bronchial asthma. This article delves into the biological activity of this compound, summarizing key findings from various studies, including pharmacokinetics, metabolic pathways, and conjugation processes.
This compound functions by antagonizing the leukotriene D4 (LTD4) receptor, which plays a significant role in the inflammatory response associated with asthma. By inhibiting this receptor, this compound reduces bronchoconstriction and other asthmatic symptoms.
Case Studies
- Pharmacokinetics and Food Interaction : A study involving 12 healthy male volunteers assessed the pharmacokinetics of this compound across different doses (75 mg, 250 mg, and 500 mg) and conditions (fasted vs. fed). Results indicated dose-related increases in area under the curve (AUC) and maximum concentration (Cmax), with a notable 22% decrease in Cmax when taken after a meal at the highest dose .
- Metabolic Pathways : Research showed that this compound undergoes significant biotransformation in the liver, primarily through cytochrome P450 enzymes. The compound is metabolized into various conjugates, including GSH (glutathione) conjugates, cysteinylglycine, and N-acetylcysteine .
Table of Metabolic Pathways
Metabolite | Percentage Recovery | Pathway Involved |
---|---|---|
GSH Conjugate | 16.5% | Glutathione Conjugation |
Cysteinylglycine | 7.5% | Glutathione Conjugation |
N-Acetylcysteine | Not specified | Glutathione Conjugation |
In Vitro Studies
In vitro studies using rat liver microsomes revealed that this compound is a Michael acceptor due to its structural characteristics, making it susceptible to nucleophilic attack by thiols such as glutathione. The kinetic parameters for GSH conjugation were determined using Lineweaver-Burk analysis:
In Vivo Studies
In vivo experiments demonstrated that approximately 80% of an intravenous dose of this compound was recovered in bile within four hours post-administration. This highlights the compound's significant hepatic metabolism and biliary excretion pathways .
Safety and Toxicology
This compound has been evaluated for its safety profile in various studies. The compound's biological activity is primarily attributed to its R-enantiomer, which exhibits antiasthmatic properties without significant peroxisomal proliferative activity .
Toxicological Concerns
While this compound shows promise as an antiasthmatic agent, its potential toxicological effects are still under investigation. Studies have indicated that it may cause mild adverse effects; however, these are generally outweighed by its therapeutic benefits when used appropriately.
Propiedades
IUPAC Name |
3-[(R)-[3-[(E)-2-(7-chloroquinolin-2-yl)ethenyl]phenyl]-[3-(dimethylamino)-3-oxopropyl]sulfanylmethyl]sulfanylpropanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27ClN2O3S2/c1-29(2)24(30)12-14-33-26(34-15-13-25(31)32)20-5-3-4-18(16-20)6-10-22-11-8-19-7-9-21(27)17-23(19)28-22/h3-11,16-17,26H,12-15H2,1-2H3,(H,31,32)/b10-6+/t26-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXUZQJFHDNNPFG-LHAVAQOQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)CCSC(C1=CC=CC(=C1)C=CC2=NC3=C(C=CC(=C3)Cl)C=C2)SCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C(=O)CCS[C@@H](C1=CC=CC(=C1)/C=C/C2=NC3=C(C=CC(=C3)Cl)C=C2)SCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27ClN2O3S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
515.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
120443-16-5 | |
Record name | Verlukast [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120443165 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | VERLUKAST | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5Q9O54P0H7 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.